Methyl 6-butylpiperidine-3-carboxylate
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Overview
Description
Methyl 6-butylpiperidine-3-carboxylate is a chemical compound that belongs to the piperidine class of organic compounds. Piperidines are heterocyclic amines that are widely used in the synthesis of pharmaceuticals and other bioactive molecules. This compound is characterized by a piperidine ring substituted with a butyl group at the 6-position and a methyl ester group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-butylpiperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of amino alcohols.
Substitution at the 6-Position: The butyl group can be introduced at the 6-position through alkylation reactions using butyl halides in the presence of a base.
Esterification at the 3-Position: The carboxylate group at the 3-position can be esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-butylpiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a piperidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives or esters.
Scientific Research Applications
Methyl 6-butylpiperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of agrochemicals and other bioactive compounds.
Mechanism of Action
The mechanism of action of Methyl 6-butylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 6-butylpiperidine-3-carboxylate can be compared with other piperidine derivatives, such as:
Methyl 4-butylpiperidine-3-carboxylate: Similar structure but with the butyl group at the 4-position.
Ethyl 6-butylpiperidine-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 6-hexylpiperidine-3-carboxylate: Similar structure but with a hexyl group instead of a butyl group.
These compounds share similar chemical properties but differ in their specific substituents, which can affect their reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 6-butylpiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-3-4-5-10-7-6-9(8-12-10)11(13)14-2/h9-10,12H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFQCWWWNQDMKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CN1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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